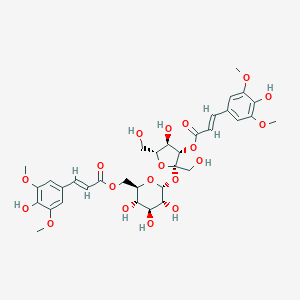![molecular formula C23H21N3O3 B236680 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide exerts its effects through activation of the adenosine A3 receptor. This receptor is expressed in various tissues and cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including inhibition of cAMP, activation of MAPK, and modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, improvement of cognitive function, and modulation of ion channels. It has also been shown to have anti-oxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its well-defined mechanism of action, its availability as a small molecule, and its ability to activate the adenosine A3 receptor selectively. However, it also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, including its potential use in combination with other drugs for cancer and inflammatory diseases, its potential use as a neuroprotective agent, and its potential use in other diseases, such as diabetes and cardiovascular diseases. Further optimization of its pharmacokinetic properties and toxicity profile is also needed for its potential clinical use.
Conclusion:
In conclusion, this compound is a small molecule agonist of the adenosine A3 receptor that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its well-defined mechanism of action and availability as a small molecule make it an attractive target for drug development. Further research is needed to fully explore its potential clinical applications and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-isopropyl-2-aminobenzoxazole to yield the intermediate. The intermediate is then reacted with nicotinoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various animal models. In inflammation, it has been shown to reduce inflammation and tissue damage in various models of inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation in various animal models.
Propriétés
Formule moléculaire |
C23H21N3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)15-6-9-21-19(11-15)26-23(29-21)16-7-8-20(28-3)18(12-16)25-22(27)17-5-4-10-24-13-17/h4-14H,1-3H3,(H,25,27) |
Clé InChI |
ANCFVCZODLOHLM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CN=CC=C4 |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)

